molecular formula C9H8F2O3 B1425536 4-Ethoxy-2,6-difluorobenzoic acid CAS No. 916483-56-2

4-Ethoxy-2,6-difluorobenzoic acid

Cat. No. B1425536
M. Wt: 202.15 g/mol
InChI Key: CRVNWKFFDWXCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2,6-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 . It is a solid substance at ambient temperature . It is widely used in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name for 4-Ethoxy-2,6-difluorobenzoic acid is the same as its common name . Its InChI code is 1S/C9H8F2O3/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H,12,13) and the InChI key is CRVNWKFFDWXCGB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Ethoxy-2,6-difluorobenzoic acid is a solid substance at ambient temperature .

Scientific Research Applications

Antioxidant Effects

In the domain of antioxidant research, 4-Ethoxy-2,6-difluorobenzoic acid derivatives, specifically new 4-ethoxy-phenols, have been assessed for their antioxidant properties. The study focused on various 2,6-substituents, revealing that most of these new molecules exhibited high antioxidant activity, particularly when compared to standard antioxidants like 2,6 di-tert-butyl hydroxytoluene (BHT) and trolox. The presence and position of functional groups like hydroxyl were found to be significant in determining the antioxidant efficacy of these compounds (Rubio-Cortés et al., 2021).

Synthetic Chemistry and Medicinal Applications

4-Ethoxy-2,6-difluorobenzoic acid has been utilized as a precursor in the synthesis of various novel compounds with potential medicinal applications. For instance, new 8-nitro-substituted 1,3-benzothiazin-4-ones have been synthesized from this compound, showing promising results in terms of tuberculostatic activity. This showcases the compound's utility in developing new medicinal agents (Nosova et al., 2020).

Imaging Probes for Alzheimer's Disease

In the field of neurology, particularly in the study of Alzheimer's disease, derivatives of 4-Ethoxy-2,6-difluorobenzoic acid have been synthesized and evaluated as potential positron emission tomography (PET) imaging probes. These compounds have shown high affinity for β-amyloid plaques, a hallmark of Alzheimer's disease, suggesting their applicability in diagnosing and monitoring the progression of this neurodegenerative condition (Cui et al., 2012).

Building Block for Trifluoromethyl-Substituted Heteroarenes

4-Ethoxy-2,6-difluorobenzoic acid derivatives have also been highlighted as versatile precursors in the synthesis of trifluoromethyl-substituted heteroarenes. These compounds hold significant potential in various chemical industries due to their unique properties and applications, especially in the pharmaceutical sector (Sommer et al., 2017).

Safety And Hazards

The safety data sheet for 4-Ethoxy-2,6-difluorobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-ethoxy-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVNWKFFDWXCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,6-difluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KM Foote, G Hatter - Synthetic Communications®, 2008 - Taylor & Francis
The preparation of 7-ethoxy-5-fluoroquinazolin-4-one, starting from 3,5-difluorophenol, is described. Further reaction with alkoxide then gives differentially substituted 5,7-…
Number of citations: 1 www.tandfonline.com

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